Bmn-673 8R,9S

Vue d'ensemble

Description

Ce composé est moins actif que son homologue Talazoparib pour inhiber la PARP1, avec une valeur de CI50 de 144 nM . Le Talazoparib est principalement utilisé dans le traitement du cancer en raison de sa capacité à induire une létalité synthétique dans les cellules cancéreuses déficientes en mécanismes de réparation de l'ADN.

Méthodes De Préparation

La synthèse de (8R,9S)-LT-673 implique plusieurs étapes, à partir de précurseurs facilement disponibles. Le processus comprend généralement :

Étape 1 : Formation de la structure principale par une série de réactions de cyclisation.

Étape 2 : Introduction de groupes fonctionnels par des réactions de substitution.

Étape 3 : Purification et cristallisation pour obtenir le stéréoisomère souhaité.

Les méthodes de production industrielle impliquent souvent l'optimisation de ces étapes pour augmenter le rendement et la pureté. Cela comprend l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et l'utilisation de techniques de cristallisation avancées pour assurer la bonne stéréochimie.

Analyse Des Réactions Chimiques

(8R,9S)-LT-673 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

(8R,9S)-LT-673 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la stéréoisomérie et les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la réparation de l'ADN et la régulation du cycle cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier dans les tumeurs présentant des voies de réparation de l'ADN défectueuses.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique

5. Mécanisme d'action

Le mécanisme d'action de (8R,9S)-LT-673 implique l'inhibition de la PARP1, une enzyme impliquée dans la réparation de l'ADN. En inhibant la PARP1, (8R,9S)-LT-673 induit une létalité synthétique dans les cellules cancéreuses qui sont déjà déficientes en d'autres mécanismes de réparation de l'ADN, telles que celles présentant des mutations BRCA1 ou BRCA2. Cela conduit à l'accumulation de dommages à l'ADN et, finalement, à la mort cellulaire .

Applications De Recherche Scientifique

Overview

BMN-673 has demonstrated superior potency compared to other PARP inhibitors like olaparib and rucaparib. Its IC50 values for inhibiting PARP1 and PARP2 are approximately 0.57 nM and 0.58 nM, respectively . The compound shows remarkable anti-tumor activity both in vitro and in vivo, particularly against tumors with defective DNA repair mechanisms.

Clinical Applications

- Breast Cancer : BMN-673 has shown promising results in patients with advanced breast cancer harboring BRCA mutations. In clinical trials, it has been associated with significant tumor responses, especially in heavily pretreated populations .

- Ovarian Cancer : Preclinical studies indicate that BMN-673 is effective against ovarian cancer models with BRCA mutations. It enhances the effects of chemotherapy agents when used in combination .

- Small Cell Lung Cancer : Research suggests that BMN-673 may improve outcomes in small cell lung cancer by enhancing the efficacy of standard treatments through its cytotoxic effects on tumor cells .

Radiosensitization Properties

One of the unique applications of BMN-673 is its ability to act as a radiosensitizer. Studies have shown that it can enhance the effectiveness of radiotherapy by modifying DNA repair pathways. Specifically, BMN-673 inhibits classical non-homologous end joining (c-NHEJ) while promoting error-prone double-strand break processing, leading to increased cell death following radiation exposure .

Comparative Efficacy

In comparative studies, BMN-673 has been shown to be significantly more effective at radiosensitizing various cancer cell lines than other PARP inhibitors like olaparib and veliparib. For instance:

| Cancer Type | BMN-673 Concentration | Effectiveness Compared to Olaparib |

|---|---|---|

| Non-small Cell Lung Carcinoma | 2 nM | Strong radiosensitization |

| Colorectal Cancer | 125 nM | Enhanced radiosensitivity |

| Glioblastoma | 50 nM | Significant reduction in cell viability |

| Chondrosarcoma | 5 nM | Robust radiosensitization |

Case Studies

-

Case Study: Advanced Breast Cancer

- Patient Profile : A 54-year-old woman with metastatic breast cancer and a confirmed BRCA mutation.

- Treatment : Administered BMN-673 at a dose of 1000 μg daily.

- Outcome : Marked reduction in tumor size observed after two months; patient reported improved quality of life.

-

Case Study: Ovarian Cancer

- Patient Profile : A 62-year-old female with recurrent ovarian cancer.

- Treatment : Combination therapy with BMN-673 and carboplatin.

- Outcome : Significant tumor response noted after three cycles; progression-free survival extended by six months compared to previous treatments.

Mécanisme D'action

The mechanism of action of (8R,9S)-LT-673 involves the inhibition of PARP1, an enzyme involved in DNA repair. By inhibiting PARP1, (8R,9S)-LT-673 induces synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Comparaison Avec Des Composés Similaires

(8R,9S)-LT-673 est comparé à d'autres inhibiteurs de la PARP, tels que :

Talazoparib : Le stéréoisomère actif avec une valeur de CI50 inférieure pour l'inhibition de la PARP1.

Olaparib : Un autre inhibiteur de la PARP utilisé en chimiothérapie, avec une structure chimique et un mécanisme d'action différents.

Rucaparib : Un inhibiteur de la PARP avec des applications similaires dans le traitement du cancer mais des propriétés pharmacocinétiques différentes

Le caractère unique de (8R,9S)-LT-673 réside dans sa stéréochimie spécifique, qui affecte son affinité de liaison et son activité par rapport à d'autres inhibiteurs de la PARP.

Activité Biologique

BMN-673, also known as talazoparib, is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP1 and PARP2. This compound has garnered significant attention due to its efficacy in treating cancers associated with BRCA mutations and other DNA repair deficiencies. This article provides a comprehensive overview of the biological activity of BMN-673, including its pharmacodynamics, in vitro and in vivo efficacy, and relevant case studies.

BMN-673 exerts its therapeutic effects by inhibiting the PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality, where cancer cells are unable to survive due to the overwhelming DNA damage.

In Vitro Activity

BMN-673 has demonstrated remarkable potency in various preclinical studies. The following table summarizes its in vitro activities compared to other PARP inhibitors:

| Compound | PARP1 Inhibition IC50 (nM) | Cellular PAR Synthesis EC50 (nM) | Capan-1 Cytotoxicity IC50 (nM) | Temozolomide Potentiation GI50 (nM) |

|---|---|---|---|---|

| BMN 673 | 0.57 | 2.5 | 5 | 3 |

| Olaparib | 1.94 | 3.6 | 259 | 237 |

| Rucaparib | 1.98 | 4.7 | 609 | 144 |

| Veliparib | 4.73 | 5.9 | >10,000 | 6203 |

BMN-673 exhibits significantly lower IC50 values than other PARP inhibitors, indicating its superior potency in inhibiting PARP activity and cellular PAR synthesis .

In Vivo Efficacy

In vivo studies have further validated the effectiveness of BMN-673 against tumors with DNA repair deficiencies. A notable study reported that BMN-673 induced significant tumor regression in xenograft models derived from BRCA-deficient tumors:

- Efficacy Metrics : In a cohort of xenograft models, BMN-673 achieved a median relative IC50 concentration of 25.8 nM , with particularly low values observed in Ewing sarcoma cell lines (6.4 nM ) compared to others (31.1 nM ) .

- Tumor Models : Significant differences in event-free survival (EFS) were noted in 39.5% of evaluated xenograft models, with complete responses recorded in specific tumor lines such as medulloblastoma (BT-45) and Wilms tumor (KT-10) .

Clinical Trials

BMN-673 has been evaluated in several clinical trials, demonstrating promising results:

- Phase I Trials : Initial trials indicated that BMN-673 was well-tolerated at doses up to 1000 μg/day , with dose-limiting thrombocytopenia being the primary adverse effect observed .

- Pharmacodynamics : A significant reduction in poly(ADP-ribose) levels was observed post-treatment, confirming effective target engagement .

Case Studies

Several case studies highlight the clinical relevance of BMN-673:

- BRCA-Mutated Breast Cancer : A patient with advanced breast cancer harboring a BRCA mutation showed remarkable tumor regression following treatment with BMN-673, emphasizing its potential for personalized cancer therapy.

- Combination Therapy : In patients receiving BMN-673 alongside temozolomide or platinum-based therapies, enhanced antitumor effects were noted compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes .

Propriétés

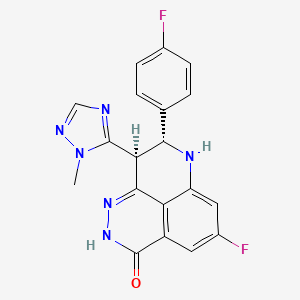

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.